![molecular formula C9H10N2O B2734463 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol CAS No. 1529118-18-0](/img/structure/B2734463.png)

2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

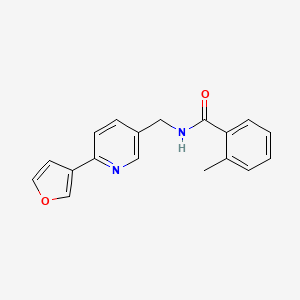

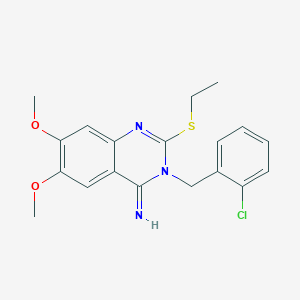

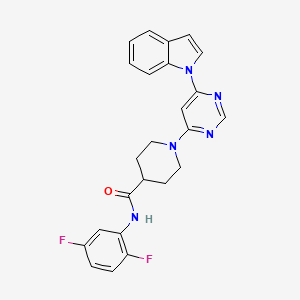

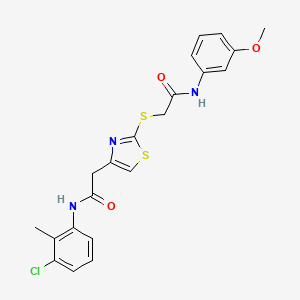

“2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are nitrogen-containing heterocyclic compounds that have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Scientific Research Applications

Polymer Chemistry Applications

2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid (MAA), useful in the polymer community for its stability under acidic conditions and resistance to catalytic hydrogenolysis. It can be chemically or thermally removed after polymerization, offering a versatile tool for creating diblock copolymers with poly(methacrylic acid) segments through controlled polymerization methods (Elladiou & Patrickios, 2012).

Catalytic Applications

The heterogeneous catalytic hydrogenation of pyrrole derivatives, including those related to 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol, yields valuable pharmaceutical intermediates. High conversion and selectivity were achieved using a carbon-supported palladium catalyst, underlining the significance of such compounds in industrial synthesis (Hegedu˝s, Máthé, & Tungler, 1996).

Medicinal Chemistry Applications

Research on the synthesis and structural analysis of compounds incorporating the 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl) motif has contributed to the development of beta3-adrenergic receptor agonists, highlighting the utility of such compounds in designing potent pharmaceuticals (Perrone et al., 2006).

Anticancer Research

Polysubstituted 4H-Pyran derivatives synthesized from components including 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile show significant anticancer activity against a variety of human cancer cell lines. This underscores the therapeutic potential of compounds derived from or related to this compound in oncology (Hadiyal et al., 2020).

Environmental and Green Chemistry

The exploration of eco-friendly synthetic routes to pyridines, utilizing catalytic systems that minimize pollution and solvent use, exemplifies the application of this compound related methodologies in advancing green chemistry practices (Xu et al., 2015).

Future Directions

Pyrrolopyridine derivatives, including “2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol”, have potential applications in cancer therapy due to their potent activities against FGFR1, 2, and 3 . Future research could focus on further exploring the therapeutic potential of these compounds and optimizing their synthesis processes.

Properties

IUPAC Name |

2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-5-3-8-6-7-2-1-4-10-9(7)11-8/h1-2,4,6,12H,3,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYPEUVUBFPVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)CCO)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)

![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)

![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)

![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)

![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2734402.png)